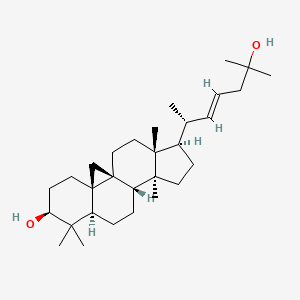

Cycloart-22-ène-3,25-diol

Vue d'ensemble

Description

Cycloart-22-ene-3,25-diol is a natural product found in Euphorbia aleppica with data available.

Applications De Recherche Scientifique

Activité antihyperglycémique :

Le Cycloart-22-ène-3,25-diol s'est avéré prometteur dans la gestion de l'hyperglycémie. Des chercheurs ont étudié ses effets sur les niveaux de glucose sanguin, en particulier chez les souris diabétiques induites par l'alloxane . Des études plus approfondies pourraient explorer son potentiel en tant qu'agent antidiabétique naturel.

Propriétés antioxydantes :

Ce composé présente une activité antioxydante robuste. Il surpasse le β-tocophérol dans divers essais, notamment le piégeage des radicaux DPPH, le pouvoir réducteur, le piégeage des superoxydes, et plus encore . Sa capacité à neutraliser les radicaux libres en fait un candidat intéressant pour des applications liées à la santé.

Effets antibactériens et antifongiques :

Le this compound présente une activité antibactérienne à large spectre et de forts effets antifongiques contre les champignons de type levure. Ces propriétés pourraient être exploitées pour développer de nouveaux agents antimicrobiens .

Immunomodulation :

Les triterpénoïdes comme les dérivés du cycloartane influencent souvent le système immunitaire. Bien que des études spécifiques sur ce composé soient limitées, sa similitude structurale avec d'autres triterpénoïdes immunomodulateurs suggère des effets immunomodulateurs potentiels .

Potentiel neuroprotecteur :

Bien que non exploré de manière approfondie, les triterpénoïdes du cycloartane ont été associés à la neuroprotection. L'investigation de l'impact du this compound sur la santé neuronale pourrait révéler des informations précieuses .

Activité antitumorale :

Bien que la recherche sur ce composé spécifique soit rare, des dérivés apparentés du cycloartane ont démontré des effets antitumoraux. Des investigations plus poussées pourraient dévoiler son potentiel en thérapie anticancéreuse .

Mécanisme D'action

Target of Action

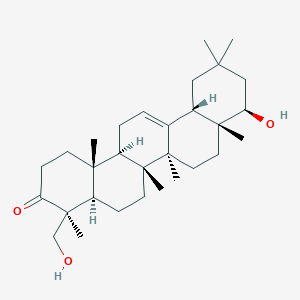

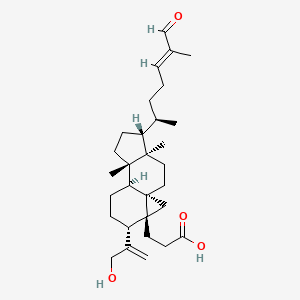

Cycloart-22-ene-3,25-diol is a natural crystalline triterpene The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been suggested that it exhibits anti-inflammatory activity and shows inhibitory activity against COX-2 . It also appears to have a weak inhibitory effect against acetylcholinesterase . These interactions suggest that the compound may modulate inflammatory responses and neurotransmission, but more research is needed to confirm these effects and elucidate the underlying mechanisms.

Biochemical Pathways

Given its reported anti-inflammatory activity , it may influence pathways related to inflammation and immune response. Its potential inhibitory effects on COX-2 suggest that it could affect prostaglandin synthesis, a key process in the inflammatory response.

Result of Action

Cycloart-22-ene-3,25-diol has been reported to have anti-inflammatory activity . It has protective activity against streptozotocin-induced toxicity . Treatment with Cycloart-22-ene-3,25-diol can decrease liver malondialdehyde but increase superoxide dismutase and reduced glutathione . These findings suggest that the compound may have antioxidant properties and could protect against oxidative stress.

Action Environment

The action of Cycloart-22-ene-3,25-diol may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as suggested by its melting point of 188°C . Additionally, its solubility in different solvents could influence its bioavailability and efficacy . .

Analyse Biochimique

Biochemical Properties

Cycloart-22-ene-3,25-diol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, Cycloart-22-ene-3,25-diol exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . These interactions highlight its potential as an anti-inflammatory and antioxidant agent.

Cellular Effects

Cycloart-22-ene-3,25-diol exerts various effects on different cell types and cellular processes. In cancer cell lines, such as MDA-MB-231 and MCF-7, it induces apoptosis by modulating endoplasmic reticulum stress signaling pathways . This compound increases the levels of reactive oxygen species (ROS) and upregulates the expression of pro-apoptotic proteins, leading to cell death . Furthermore, Cycloart-22-ene-3,25-diol influences cell signaling pathways, gene expression, and cellular metabolism, making it a promising candidate for cancer therapy.

Molecular Mechanism

The molecular mechanism of Cycloart-22-ene-3,25-diol involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, Cycloart-22-ene-3,25-diol inhibits COX-2 activity, reducing the production of pro-inflammatory mediators . Additionally, it induces changes in gene expression by upregulating the unfolded protein response (UPR) components, such as CHOP, PERK, ATF6, BiP, and XBP1, which are involved in apoptosis . These molecular interactions contribute to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cycloart-22-ene-3,25-diol have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that Cycloart-22-ene-3,25-diol remains stable under specific conditions, maintaining its biological activity . Prolonged exposure may lead to degradation, affecting its efficacy. Long-term studies in vitro and in vivo are essential to understand its temporal effects comprehensively.

Dosage Effects in Animal Models

The effects of Cycloart-22-ene-3,25-diol vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, such as reducing oxidative stress and improving metabolic parameters . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Cycloart-22-ene-3,25-diol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it modulates the activity of enzymes involved in lipid metabolism, contributing to its anti-inflammatory and antioxidant properties . Understanding these metabolic pathways is essential for elucidating its mechanism of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of Cycloart-22-ene-3,25-diol within cells and tissues are critical for its biological activity. It interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target tissues These interactions influence its therapeutic efficacy and potential side effects

Subcellular Localization

Cycloart-22-ene-3,25-diol exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biological effects. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Propriétés

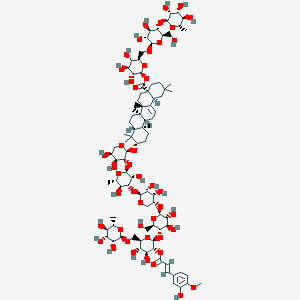

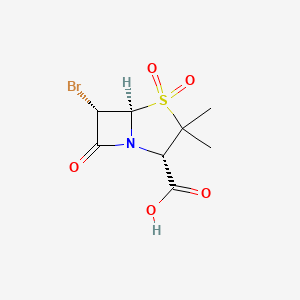

IUPAC Name |

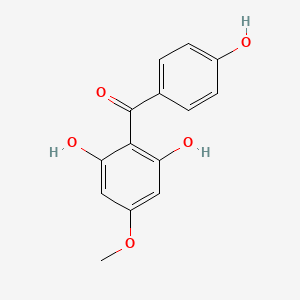

(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-3-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-20(9-8-14-25(2,3)32)21-12-15-28(7)23-11-10-22-26(4,5)24(31)13-16-29(22)19-30(23,29)18-17-27(21,28)6/h8-9,20-24,31-32H,10-19H2,1-7H3/b9-8+/t20-,21-,22+,23+,24+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAZYVBWMZJVAO-VUTQOURGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CCC(C)(C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/CC(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.